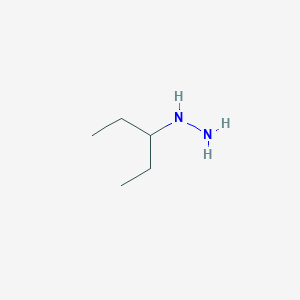

Pentan-3-ylhydrazine

CAS No.:

Cat. No.: VC16689233

Molecular Formula: C5H14N2

Molecular Weight: 102.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H14N2 |

|---|---|

| Molecular Weight | 102.18 g/mol |

| IUPAC Name | pentan-3-ylhydrazine |

| Standard InChI | InChI=1S/C5H14N2/c1-3-5(4-2)7-6/h5,7H,3-4,6H2,1-2H3 |

| Standard InChI Key | IVZSDKPIHPABBM-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)NN |

Introduction

Chemical Identity and Structural Characteristics

Pentan-3-ylhydrazine is systematically named according to IUPAC nomenclature as pentan-3-ylhydrazine, reflecting its branched alkyl chain at the third carbon position. The compound’s structural features include a hydrazine group () linked to a pentan-3-yl group, which confers both hydrophobicity and reactivity. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 102.18 g/mol |

| IUPAC Name | pentan-3-ylhydrazine |

| Canonical SMILES | CCC(CC)NN |

| InChI Key | IVZSDKPIHPABBM-UHFFFAOYSA-N |

The SMILES string CCC(CC)NN denotes a central carbon chain () with a hydrazine group () at the third carbon. The InChI Key provides a unique identifier for database searches, facilitating rapid structural verification.

Synthesis and Manufacturing Processes

Pentan-3-ylhydrazine is synthesized via nucleophilic substitution reactions between hydrazine and alkyl precursors. A common route involves reacting hydrazine hydrate with 3-pentanol or 3-chloropentane in the presence of a base such as sodium hydroxide:

Physicochemical Properties

Limited experimental data exist for Pentan-3-ylhydrazine’s physical properties. Analogous hydrazine derivatives suggest a liquid state at room temperature with moderate water solubility due to the polar hydrazine group. The related dihydrochloride salt () exhibits a melting point of 60–80°C, requiring refrigerated storage to prevent decomposition. The free base’s volatility and stability under ambient conditions remain uncharacterized, highlighting a gap in current research.

Applications in Organic Synthesis

Hydrazone Formation

Pentan-3-ylhydrazine reacts with aldehydes and ketones to form hydrazones, a critical step in synthesizing heterocyclic compounds. For example, condensation with acetophenone yields:

Hydrazones serve as intermediates in the Fischer indole synthesis and preparation of pyrazoles .

Pyrazole and Heterocycle Synthesis

The compound’s hydrazine group enables [3+2] cycloadditions with α,β-unsaturated carbonyls. In a study by Kovacs et al., chalcones reacted with phenylhydrazine derivatives to form pyrazole hybrids with antimicrobial activity . While Pentan-3-ylhydrazine itself is understudied in such reactions, its structural similarity to phenylhydrazine suggests analogous utility in generating substituted pyrazoles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume